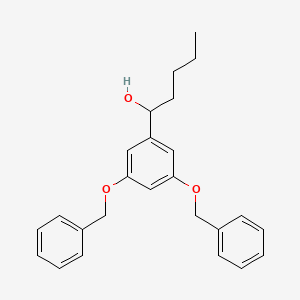

1-(3,5-Bis(benzyloxy)phenyl)pentan-1-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C25H28O3 |

|---|---|

Molecular Weight |

376.5 g/mol |

IUPAC Name |

1-[3,5-bis(phenylmethoxy)phenyl]pentan-1-ol |

InChI |

InChI=1S/C25H28O3/c1-2-3-14-25(26)22-15-23(27-18-20-10-6-4-7-11-20)17-24(16-22)28-19-21-12-8-5-9-13-21/h4-13,15-17,25-26H,2-3,14,18-19H2,1H3 |

InChI Key |

JIKQTGMKUDXNKT-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(C1=CC(=CC(=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)O |

Origin of Product |

United States |

Contextual Background of 1 3,5 Bis Benzyloxy Phenyl Pentan 1 Ol in Contemporary Organic Chemistry Research

Significance of the 1,3-Bis(benzyloxy)phenyl Substructure in Chemical Synthesis

The 1,3-bis(benzyloxy)phenyl substructure is a derivative of resorcinol (B1680541), a versatile dihydroxybenzene that plays a crucial role in various industries due to its reactive hydroxyl groups. researchgate.net In this substructure, the hydroxyl groups of the resorcinol core are protected by benzyl (B1604629) groups. This protection strategy is fundamental in multi-step organic synthesis, as it prevents the reactive hydroxyl groups from interfering with reactions intended for other parts of the molecule. The benzyloxy groups are relatively stable and can be removed under specific conditions, typically through catalytic hydrogenation, to regenerate the free hydroxyl groups at a later stage of the synthesis.

A key precursor for introducing this substructure is 3,5-dibenzyloxybenzaldehyde. cymitquimica.com This compound is a useful intermediate in the synthesis of pharmaceuticals and fine chemicals. cymitquimica.com The presence of the benzyloxy groups enhances its stability and influences its reactivity in reactions such as nucleophilic additions and condensations. cymitquimica.com The underlying resorcinol framework is found in a variety of natural products and is a key component in the synthesis of advanced materials like resorcinol-formaldehyde polymers, pharmaceuticals, and cosmetics. researchgate.netwikipedia.org Derivatives of resorcinol have been investigated for various medicinal applications, including their use as building blocks for active pharmaceutical ingredients. mdpi.comresearchgate.net

The Pentan-1-ol Moiety as a Versatile Functional Group

The pentan-1-ol moiety in the target molecule introduces a versatile secondary alcohol functional group. Alcohols are a central functional group in organic chemistry, serving as precursors to a wide array of other functionalities. byjus.com The hydroxyl (-OH) group is the active site for numerous reactions. wikipedia.org

Secondary alcohols, such as the one present in 1-(3,5-bis(benzyloxy)phenyl)pentan-1-ol, can undergo several important transformations:

Oxidation: Secondary alcohols can be oxidized to form ketones. byjus.com This transformation is a fundamental reaction in organic synthesis.

Esterification: In the presence of a carboxylic acid and an acid catalyst, alcohols can form esters. byjus.comwikipedia.org Esters derived from pentanol (B124592) are known for their pleasant aromas, such as the apricot-like scent of pentyl butyrate and the banana-like odor of pentyl acetate. wikipedia.org

Nucleophilic Substitution: The hydroxyl group can be converted into a good leaving group, allowing for nucleophilic substitution reactions to introduce other functional groups. wikipedia.orglibretexts.org

Classification within Alkyl-Substituted Phenyl Ethers and Aryl Alcohols

This compound can be classified into two main categories of organic compounds: alkyl-substituted phenyl ethers and aryl alcohols.

Alkyl-Substituted Phenyl Ethers: This classification arises from the two benzyloxy (phenylmethoxy) groups attached to the central phenyl ring. Phenyl ethers, or aromatic ethers, are characterized by an oxygen atom connected to an aromatic ring. wikipedia.org The general structure of a phenyl ether is R-O-Ar, where Ar is an aryl group and R is an alkyl or another aryl group. wikipedia.org The presence of the aromatic ring in phenyl ethers reduces their solubility in polar solvents like water. wikipedia.org The ether linkages in this compound are generally stable, and the electron-donating nature of the alkoxy groups can influence the reactivity of the central phenyl ring in electrophilic aromatic substitution reactions.

Aryl Alcohols: The presence of a hydroxyl group on the pentyl chain, which is directly attached to the phenyl ring, places this compound in the class of aryl alcohols. Specifically, it is a secondary benzylic alcohol, as the hydroxyl-bearing carbon is attached to both the phenyl ring and another carbon atom. Secondary alcohols have their own characteristic set of reactions, as detailed in the previous section. libretexts.org

The combination of these two functional groups within the same molecule allows for a diverse range of chemical modifications, making it a versatile scaffold in organic synthesis.

Table 1: Physicochemical Properties of Related Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Physical State |

|---|---|---|---|

| 1-Pentanol | C5H12O | 88.15 | Colorless liquid |

| Resorcinol | C6H6O2 | 110.11 | White solid |

| 3,5-Dibenzyloxybenzaldehyde | C21H18O3 | 318.37 | White to light yellow solid |

Overview of Related Scaffolds and their Synthetic Relevance

The structural framework of this compound is related to several important scaffolds in organic and medicinal chemistry. The core 1,3-bis(benzyloxy)phenyl unit is a protected form of the 1,3-dihydroxybenzene (resorcinol) scaffold.

Resorcinol-based scaffolds are of significant interest due to their prevalence in biologically active molecules. For instance, resorcinol-based N-benzyl benzamide derivatives have been developed as potent inhibitors of Hsp90, a target in cancer chemotherapy. nih.gov The synthesis of various resorcinol derivatives has been explored for applications such as skin-whitening agents by inhibiting tyrosinase activity. mdpi.com

Furthermore, the 1,3,5-trihydroxybenzene (phloroglucinol) scaffold, which is structurally similar to the resorcinol core, is also a key component in many natural products with interesting biological activities.

Chalcones represent another class of related scaffolds. A compound with a similar core, (2E)-1-[3,5-bis(benzyloxy)phenyl]-3-(4-ethoxyphenyl)prop-2-en-1-one, has been synthesized and studied. nih.govresearchgate.net Chalcones are known to exhibit a range of biological activities, including anti-cancer effects. nih.govresearchgate.net The 3,5-bis(benzyloxy)phenyl group in these molecules serves as a modifiable component to tune their biological properties.

The versatility of these related scaffolds underscores the synthetic importance of the 1,3-bis(benzyloxy)phenyl moiety as a building block for constructing complex and functionally diverse molecules.

Elucidation of Synthetic Methodologies for 1 3,5 Bis Benzyloxy Phenyl Pentan 1 Ol

Retrosynthetic Analysis of the 1-(3,5-Bis(benzyloxy)phenyl)pentan-1-ol Skeleton

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process helps in designing a logical synthetic route.

The key disconnection in the retrosynthesis of this compound is the carbon-carbon bond between the benzylic carbon and the pentyl chain. This bond can be disconnected to reveal a carbonyl compound and a pentyl nucleophile or electrophile. The most common and effective approach involves a polar disconnection, leading to a synthon of a pentyl anion, which can be generated from an organometallic reagent, and an electrophilic carbonyl carbon on the aromatic ring.

This disconnection points to a precursor aldehyde, 3,5-bis(benzyloxy)benzaldehyde, and a pentyl organometallic reagent, such as a Grignard reagent (pentylmagnesium bromide) or an organolithium reagent (pentyllithium).

The two benzyloxy groups on the aromatic ring are ether linkages that serve as protecting groups for the hydroxyl functionalities of the precursor, 3,5-dihydroxybenzaldehyde (B42069). The benzyl (B1604629) group is a robust protecting group that is stable to a wide range of reaction conditions, including the strongly basic and nucleophilic conditions of Grignard and organolithium reactions.

The introduction of these benzyloxy groups is typically achieved via a Williamson ether synthesis, where the di-phenolic starting material is treated with a benzyl halide (e.g., benzyl bromide) in the presence of a base. The hydroxyl group of the target pentanol (B124592) is formed during the carbon-carbon bond-forming step, specifically upon the workup of the Grignard or organolithium addition to the precursor aldehyde.

Detailed Synthetic Pathways to this compound

Based on the retrosynthetic analysis, the forward synthesis can be designed. The primary methods involve the use of powerful organometallic reagents to form the crucial carbon-carbon bond, followed by the reduction of a ketone precursor.

A primary and efficient route to this compound is through the reaction of 3,5-bis(benzyloxy)benzaldehyde with a pentyl nucleophile. cymitquimica.comcymitquimica.comsigmaaldrich.comscbt.com Both Grignard and organolithium reagents are suitable for this transformation.

The synthesis commences with the protection of 3,5-dihydroxybenzaldehyde. This is achieved by reacting it with benzyl bromide in the presence of a suitable base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF). This reaction yields the key intermediate, 3,5-bis(benzyloxy)benzaldehyde. chemicalbook.com

In the subsequent step, 3,5-bis(benzyloxy)benzaldehyde is reacted with a pentyl Grignard reagent, such as pentylmagnesium bromide, in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). The reaction must be conducted under inert and anhydrous conditions to prevent quenching of the highly reactive Grignar reagent. rsc.org An acidic workup then protonates the resulting alkoxide to yield the final product, this compound. A similar outcome can be achieved using pentyllithium as the nucleophile.

Table 1: Reagents and Conditions for Grignard/Organolithium Approach

| Step | Reactants | Reagents | Solvent | Conditions | Product |

| 1 | 3,5-Dihydroxybenzaldehyde, Benzyl bromide | K₂CO₃ | DMF | Room Temperature to Heated | 3,5-Bis(benzyloxy)benzaldehyde |

| 2 | 3,5-Bis(benzyloxy)benzaldehyde, Pentyl bromide | Mg | Anhydrous Et₂O or THF | Anhydrous, Inert Atmosphere | This compound |

| 3 | 3,5-Bis(benzyloxy)benzaldehyde, Pentyllithium | - | Anhydrous Et₂O or THF | Anhydrous, Inert Atmosphere | This compound |

While not the most direct route to this specific alcohol, coupling reactions like the Suzuki-Miyaura coupling are powerful methods for forming carbon-carbon bonds between aryl and alkyl groups. For the synthesis of a related structure, one could envision a coupling reaction between a boronic ester of pentane (B18724) and an aryl halide, such as 1-bromo-3,5-bis(benzyloxy)benzene. The resulting coupled product would then require a subsequent functional group transformation to introduce the hydroxyl group at the desired position, making this a more convoluted approach for the target molecule.

An alternative synthetic route involves the preparation of the corresponding ketone, 1-(3,5-bis(benzyloxy)phenyl)pentan-1-one, followed by its reduction. The ketone precursor can be synthesized via a Friedel-Crafts acylation of 1,3-bis(benzyloxy)benzene with pentanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Once the ketone is obtained, it can be reduced to the desired secondary alcohol using a variety of reducing agents. Common reagents for this transformation include sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent or lithium aluminum hydride (LiAlH₄) in an ethereal solvent. The choice of reducing agent depends on the presence of other functional groups in the molecule. For this particular target, both reagents would be effective. Asymmetric reduction methods can also be employed to produce specific stereoisomers of the alcohol. google.com

Table 2: Reduction of Precursor Ketone

| Precursor | Reducing Agent | Solvent | Product |

| 1-(3,5-Bis(benzyloxy)phenyl)pentan-1-one | Sodium Borohydride (NaBH₄) | Methanol or Ethanol | This compound |

| 1-(3,5-Bis(benzyloxy)phenyl)pentan-1-one | Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether or THF | This compound |

Protection and Deprotection of the Hydroxyl and Phenolic Groups (e.g., Benzylation)

The synthesis of this compound commences with a resorcinol (B1680541) derivative, typically 3,5-dihydroxybenzaldehyde, which contains two phenolic hydroxyl groups. These acidic protons would interfere with subsequent organometallic reactions, such as a Grignard addition. Therefore, the protection of these groups is a critical preliminary step. The benzyl ether is a common and robust choice for this purpose due to its stability across a wide range of reaction conditions. nih.gov

The most prevalent method for introducing the benzyl protecting group is the Williamson ether synthesis. nih.gov This reaction involves treating the dihydroxy starting material with a benzyl halide, such as benzyl bromide, in the presence of a base. The base deprotonates the phenolic hydroxyls to form phenoxides, which then act as nucleophiles, attacking the electrophilic benzylic carbon of the benzyl halide to form an ether linkage.

Common bases used for this transformation include alkali metal carbonates (e.g., potassium carbonate) and hydrides (e.g., sodium hydride). nih.gov The choice of solvent is also crucial, with polar aprotic solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) being frequently employed. nih.gov In some procedures, phase-transfer catalysts like 18-crown-6 (B118740) may be used to enhance the reactivity of the carbonate base. nih.gov For substrates that are sensitive to strongly basic conditions, alternative benzylation methods can be utilized, such as using benzyl trichloroacetimidate (B1259523) under acidic conditions or 2-benzyloxy-1-methylpyridinium triflate under neutral conditions. organic-chemistry.orgsigmaaldrich.com

The reaction progress is typically monitored by thin-layer chromatography (TLC) until the starting material is fully consumed. nih.gov Following the reaction, a standard aqueous workup and purification by column chromatography yield the protected intermediate, 3,5-bis(benzyloxy)benzaldehyde.

Deprotection, or the removal of the benzyl groups to regenerate the free hydroxyls, is usually accomplished at the end of a synthetic sequence. The most common method for cleaving benzyl ethers is catalytic hydrogenolysis. nih.govorganic-chemistry.org This involves reacting the compound with hydrogen gas in the presence of a palladium catalyst, often supported on carbon (Pd/C). nih.gov This process is efficient and typically provides the deprotected product cleanly, with toluene (B28343) as the primary byproduct. organic-chemistry.org

Table 1: Comparison of Benzylation Methods for Phenolic Hydroxyl Groups

| Method | Reagents | Conditions | Advantages | Disadvantages |

| Williamson Ether Synthesis | Benzyl halide, Base (e.g., NaH, K₂CO₃) | 0°C to reflux | Cost-effective, widely used | Requires strong base, may not be suitable for sensitive substrates |

| Benzyl Trichloroacetimidate | Benzyl trichloroacetimidate, Acid catalyst (e.g., TfOH) | Acidic | Mild conditions for base-sensitive substrates | Reagent can be moisture-sensitive |

| Pyridinium-based Reagents | 2-Benzyloxy-1-methylpyridinium triflate | Neutral, thermal | Neutral conditions, good for complex molecules | Reagent is more expensive |

Optimization of Reaction Conditions and Yields

The central carbon-carbon bond-forming step in the synthesis of this compound is the addition of a five-carbon chain to the aldehyde group of 3,5-bis(benzyloxy)benzaldehyde. This is typically achieved via a Grignard reaction, a powerful tool in organic synthesis for creating alcohols from carbonyl compounds. libretexts.org The specific Grignard reagent required is butylmagnesium bromide, which is prepared by reacting 1-bromobutane (B133212) with magnesium metal turnings in an anhydrous ether solvent. cerritos.edu

The optimization of the Grignard reaction is critical for maximizing the yield and purity of the desired secondary alcohol. Several factors must be carefully controlled:

Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents, including water. cerritos.edu Any moisture present in the glassware, solvents, or starting materials will quench the reagent, reducing the yield. Therefore, all glassware must be rigorously dried, and anhydrous solvents (typically diethyl ether or THF) must be used. libretexts.orgrsc.org

Initiation: The reaction between the alkyl halide and magnesium metal can sometimes be difficult to initiate. rsc.org The addition of a small crystal of iodine or pre-crushing the magnesium turnings can help to activate the magnesium surface and start the reaction. libretexts.orgrsc.org

Rate of Addition: The 3,5-bis(benzyloxy)benzaldehyde solution should be added slowly to the Grignard reagent. libretexts.org This helps to control the exothermicity of the reaction and minimize the formation of side products. A common side reaction is the Wurtz-type coupling of the Grignard reagent with unreacted alkyl halide, which can be favored at higher temperatures. libretexts.org

Stoichiometry: A slight excess of the Grignard reagent is often used to ensure complete consumption of the aldehyde. However, using a large excess can complicate the purification process.

Reaction Quench: After the reaction is complete, it is quenched by the slow addition of a dilute acid solution, such as aqueous ammonium (B1175870) chloride or dilute hydrochloric acid. rsc.org This step protonates the magnesium alkoxide intermediate to form the final alcohol product and dissolves the remaining magnesium salts. rsc.org

The final product, this compound, is then isolated from the reaction mixture by extraction and purified, typically by silica (B1680970) gel chromatography.

Table 2: Optimization Parameters for the Grignard Synthesis of this compound

| Parameter | Condition | Rationale | Potential Impact on Yield |

| Solvent | Anhydrous Diethyl Ether or THF | Stabilizes the Grignard reagent; must be free of water/alcohols. cerritos.edu | Use of non-anhydrous solvent drastically reduces yield. |

| Temperature | 0°C to Room Temperature | Controls reaction rate and minimizes side products. libretexts.org | Higher temperatures can increase byproduct formation, lowering yield. |

| Initiator | Iodine crystal | Activates magnesium surface to start reagent formation. rsc.org | Failure to initiate prevents the reaction from starting (0% yield). |

| Reagent Ratio | 1.1 - 1.5 equivalents of Grignard reagent | Ensures complete conversion of the starting aldehyde. | Insufficient reagent leads to incomplete reaction; large excess can increase side reactions. |

| Workup | Slow addition of dilute aq. HCl | Protonates the alkoxide to form the alcohol and dissolves magnesium salts. rsc.org | Improper quench can lead to lower isolated yields. |

Green Chemistry Considerations in the Synthesis of this compound

While the described synthetic route is effective, it presents several challenges from a green chemistry perspective. The principles of green chemistry encourage the development of chemical processes that reduce or eliminate the use and generation of hazardous substances.

A primary concern is the use of solvents. Both the Williamson ether synthesis and the Grignard reaction rely on volatile and flammable organic solvents like DMF, THF, and diethyl ether. cerritos.edunih.gov These solvents contribute to air pollution and pose safety risks. Research into greener alternatives for such reactions is ongoing, although direct replacements that maintain high reactivity for Grignard reagents are challenging to find.

The atom economy of the synthesis is another area for consideration. The protection step generates salt byproducts (e.g., sodium bromide or potassium bromide) from the base and the leaving group. nih.gov The Grignard step also produces stoichiometric amounts of magnesium salts after the acidic workup. These byproducts contribute to the waste stream of the process.

Energy consumption is also a factor, particularly during the protection step which may require heating under reflux for extended periods to ensure complete reaction. nih.gov Minimizing reaction times and temperatures through more efficient catalytic systems would contribute to a more sustainable process.

Advanced Spectroscopic and Diffraction Techniques for Structural Resolution of 1 3,5 Bis Benzyloxy Phenyl Pentan 1 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the elucidation of organic molecules, offering precise information about the chemical environment of individual protons and carbon atoms.

Proton (¹H) NMR Spectroscopic Analysis for Connectivity and Stereochemical Insights

The ¹H NMR spectrum of 1-(3,5-Bis(benzyloxy)phenyl)pentan-1-ol provides a detailed map of the proton environments within the molecule. The aromatic region of the spectrum is expected to show signals corresponding to the protons of the two benzyl (B1604629) groups and the central phenyl ring. The ten protons of the two monosubstituted benzyl groups typically appear as a multiplet in the range of δ 7.2-7.5 ppm. The three protons on the central 1,3,5-trisubstituted ring are anticipated to produce distinct signals, with the proton at the C2 position appearing as a triplet and the protons at the C4 and C6 positions appearing as a doublet.

The benzylic methylene (B1212753) protons (O-CH₂ -Ph) are diastereotopic and are expected to resonate as a singlet around δ 5.0 ppm. The carbinol proton (-CH (OH)-) attached to the stereocenter would likely appear as a triplet, integrating to one proton. The adjacent methylene group of the pentyl chain would show a complex multiplet. The remaining protons of the pentyl chain would resonate further upfield, with the terminal methyl group appearing as a triplet around δ 0.9 ppm. A broad singlet, corresponding to the hydroxyl proton, is also expected, though its chemical shift can vary with concentration and solvent.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ ppm) | Multiplicity | Integration |

| -CH₃ (pentyl) | ~0.90 | Triplet (t) | 3H |

| -CH₂-CH₂-CH₃ (pentyl) | ~1.30 | Multiplet (m) | 2H |

| -CH(OH)-CH₂-CH₂ - | ~1.35 | Multiplet (m) | 2H |

| -CH(OH)-CH₂ - | ~1.75 | Multiplet (m) | 2H |

| -OH | Variable | Broad Singlet (br s) | 1H |

| -CH (OH)- | ~4.60 | Triplet (t) | 1H |

| -O-CH₂ -Ph | ~5.05 | Singlet (s) | 4H |

| Ar-H (central ring) | ~6.5-6.7 | Multiplet (m) | 3H |

| Ar-H (benzyl rings) | ~7.2-7.5 | Multiplet (m) | 10H |

Carbon-13 (¹³C) NMR Spectroscopic Analysis for Carbon Framework Elucidation

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Due to the molecule's symmetry, fewer than 25 signals are expected. The spectrum would be characterized by signals for the aliphatic pentyl chain, the carbinol carbon, the benzylic carbons, and the various aromatic carbons. The carbinol carbon (-C H(OH)-) is expected to resonate around δ 75 ppm. The carbons of the pentyl chain would appear in the upfield region (δ 14-40 ppm).

The benzylic ether carbons (-O-C H₂-Ph) are anticipated around δ 70 ppm. The aromatic region will show several distinct signals. The carbons of the two benzyl groups would appear in the δ 127-137 ppm range. The central phenyl ring would show signals for the oxygen-substituted carbons (C3, C5) around δ 160 ppm, the C1 carbon attached to the pentyl alcohol group around δ 145 ppm, and the remaining aromatic carbons (C2, C4, C6) between δ 100-110 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ ppm) |

| -C H₃ (pentyl) | ~14.0 |

| -C H₂-CH₃ (pentyl) | ~22.5 |

| -CH(OH)-CH₂-C H₂- | ~28.0 |

| -CH(OH)-C H₂- | ~39.0 |

| -O-C H₂-Ph | ~70.0 |

| -C H(OH)- | ~75.0 |

| Ar-C (central ring, C2, C4, C6) | ~100-110 |

| Ar-C (benzyl rings) | ~127-129 |

| Ar-C (benzyl rings, ipso) | ~137.0 |

| Ar-C (central ring, C1) | ~145.0 |

| Ar-C (central ring, C3, C5) | ~160.0 |

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC) for Definitive Structural Assignments

Two-dimensional NMR experiments are crucial for unambiguously assigning the proton and carbon signals and confirming the molecule's connectivity.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. It would show correlations between adjacent protons in the pentyl chain, confirming their sequence. For instance, the carbinol proton signal at ~δ 4.60 ppm would show a cross-peak with the adjacent methylene protons at ~δ 1.75 ppm.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms they are directly attached to. It would be used to definitively assign each carbon signal based on the already established proton assignments. For example, the proton signal for the benzylic methylene at ~δ 5.05 ppm would correlate with the carbon signal at ~δ 70.0 ppm.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule.

Infrared (IR) Spectroscopic Analysis for Functional Group Identification

The IR spectrum of this compound is expected to display characteristic absorption bands corresponding to its functional groups. A prominent, broad absorption band would appear in the region of 3600-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol group. The presence of both sp² (aromatic) and sp³ (aliphatic) C-H bonds would result in stretching vibrations just above and below 3000 cm⁻¹, respectively.

The aromatic C=C stretching vibrations are expected to produce several sharp peaks in the 1600-1450 cm⁻¹ region. A strong absorption band corresponding to the C-O stretching of the alcohol and the ether linkages would be visible in the 1250-1050 cm⁻¹ range. nist.gov

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Description |

| O-H (Alcohol) | 3600-3200 | Strong, Broad |

| C-H (Aromatic) | 3100-3000 | Medium, Sharp |

| C-H (Aliphatic) | 3000-2850 | Medium, Sharp |

| C=C (Aromatic) | 1600-1450 | Medium to Strong, Sharp |

| C-O (Alcohol/Ether) | 1250-1050 | Strong |

Raman Spectroscopy for Molecular Vibrational Signatures

Raman spectroscopy complements IR spectroscopy by providing information on the vibrational modes of non-polar bonds. The Raman spectrum would be dominated by strong signals from the aromatic rings. The symmetric "ring breathing" mode of the phenyl groups is expected to produce a particularly intense band. The C-C stretching vibrations of the aliphatic pentyl chain would also be visible. Raman spectroscopy is generally less sensitive to the polar O-H and C-O bonds, which are prominent in the IR spectrum. The combination of both IR and Raman data provides a more complete picture of the molecule's vibrational characteristics.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. This technique allows for the differentiation between compounds that have the same nominal mass but different elemental compositions. For this compound, with a chemical formula of C25H28O3, HRMS would provide an experimentally determined exact mass that can be compared to the theoretical exact mass.

The theoretical monoisotopic mass of C25H28O3 is calculated to be 376.203845 Da. In a typical HRMS experiment, the compound would be ionized, often using a soft ionization technique like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), to form molecular ions such as [M+H]+, [M+Na]+, or [M-H]-. The high resolving power of the mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument, allows for the measurement of the m/z value to within a few parts per million (ppm). This level of precision is crucial for confirming the elemental composition and ensuring the identity of the synthesized compound.

Table 1: Theoretical and Expected HRMS Data for this compound

| Chemical Formula | Theoretical Monoisotopic Mass (Da) | Adduct Ion | Expected m/z |

| C25H28O3 | 376.203845 | [M+H]+ | 377.21112 |

| C25H28O3 | 376.203845 | [M+Na]+ | 399.19326 |

| C25H28O3 | 376.203845 | [M+K]+ | 415.16720 |

| C25H28O3 | 376.203845 | [M-H]- | 375.19657 |

X-ray Crystallography for Solid-State Structural Elucidation (based on related compounds)

While a specific crystal structure for this compound is not publicly available, analysis of closely related compounds containing the 3,5-bis(benzyloxy)phenyl moiety provides significant insight into its likely solid-state conformation, crystal packing, and intermolecular interactions. Compounds such as (2E)-1-[3,5-bis(benzyloxy)phenyl]-3-(4-ethoxyphenyl)prop-2-en-1-one and [3,5-Bis(benzyloxy)phenyl]methanol have been successfully characterized by single-crystal X-ray diffraction, offering a predictive framework for the target molecule. nih.govnih.govresearchgate.net

Table 2: Crystallographic Data for the Related Compound [3,5-Bis(benzyloxy)phenyl]methanol

| Parameter | Value | Reference |

| Chemical Formula | C21H20O3 | nih.gov |

| Formula Weight | 320.37 | nih.gov |

| Crystal System | Triclinic | nih.gov |

| Space Group | P-1 | nih.gov |

| a (Å) | 4.8555 (6) | nih.gov |

| b (Å) | 12.2442 (18) | nih.gov |

| c (Å) | 15.017 (2) | nih.gov |

| α (°) | 74.049 (1) | nih.gov |

| β (°) | 83.293 (1) | nih.gov |

| γ (°) | 89.733 (2) | nih.gov |

| Volume (ų) | 852.2 (2) | nih.gov |

| Z | 2 | nih.gov |

The intermolecular interactions within the crystal lattice of compounds containing benzyloxy groups can be effectively visualized and quantified using Hirshfeld surface analysis. mdpi.comiucr.orgnih.goviucr.org This method maps the electron density of a molecule within the crystal to identify and analyze the nature and extent of intermolecular contacts.

For a molecule like this compound, several types of intermolecular interactions are expected to play a crucial role in the crystal packing. The primary interaction would be O-H···O hydrogen bonds originating from the pentanol (B124592) hydroxyl group. nih.gov Additionally, weaker C-H···O and C-H···π interactions are anticipated. nih.govresearchgate.net The phenyl rings of the benzyloxy groups and the central phenyl ring provide opportunities for π-π stacking and C-H···π interactions. nih.gov

Hirshfeld surface analysis of related structures, such as (2E)-1-[3,5-bis(benzyloxy)phenyl]-3-(4-ethoxyphenyl)prop-2-en-1-one, reveals the relative contributions of different types of contacts. nih.govresearchgate.net In this chalcone (B49325) derivative, the most significant contributions to the crystal packing come from H···H (49.8%), C···H/H···C (33.8%), and O···H/H···O (13.6%) contacts. nih.govresearchgate.net A similar distribution of contacts would be expected for this compound, with the O···H/H···O contacts being particularly significant due to the hydroxyl group. The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions, showing characteristic spikes for each type of contact.

Theoretical and Computational Investigations of 1 3,5 Bis Benzyloxy Phenyl Pentan 1 Ol

Conformational Analysis and Energy Landscapes

The conformational flexibility of 1-(3,5-Bis(benzyloxy)phenyl)pentan-1-ol is a key determinant of its physical and chemical properties. The molecule possesses multiple rotatable bonds, including those in the two benzyloxy groups and the pentanol (B124592) side chain, leading to a complex potential energy surface with numerous possible conformers.

To explore the vast conformational space, a common approach involves an initial scan using computationally less expensive molecular mechanics (MM) force fields, followed by geometry optimization of low-energy conformers using more accurate quantum chemical methods like Density Functional Theory (DFT). acs.org For a molecule of this size and flexibility, a force field such as the Merck Molecular Force Field (MMFF) can be employed to generate an initial set of conformers. acs.org

Table 4.1.1: Relative Energies of Hypothetical Conformers of this compound (Note: This data is illustrative of typical computational results.)

| Conformer ID | Description of Key Dihedral Angles (τ1, τ2, τ3) | Method | Relative Energy (kcal/mol) |

|---|---|---|---|

| Conf-1 (Global Minimum) | Gauche(-), Anti, Gauche(+) | B3LYP/6-31G(d) | 0.00 |

| Conf-2 | Anti, Anti, Gauche(+) | B3LYP/6-31G(d) | 0.85 |

| Conf-3 | Gauche(+), Anti, Gauche(+) | B3LYP/6-31G(d) | 1.20 |

| Conf-4 | Gauche(-), Gauche(-), Anti | B3LYP/6-31G(d) | 2.50 |

The preferred conformations of this compound are dictated by the interplay of steric hindrance and subtle electronic interactions. The rotation around the C(aryl)-O and O-C(benzyl) bonds of the benzyloxy groups is a critical factor. Studies on structurally related compounds, such as [3,5-Bis(benzyloxy)phenyl]methanol, have shown through X-ray crystallography that the terminal phenyl rings tend to be oriented nearly perpendicular to the central benzene (B151609) ring, with dihedral angles of 84.40° and 75.12°. nih.gov This arrangement minimizes steric repulsion between the ortho-hydrogens of the terminal rings and the central phenyl ring.

Computational methods can quantify the energy barriers for rotation around key single bonds. biomedres.usnsf.gov By systematically rotating a specific dihedral angle and calculating the energy at each step (a "relaxed scan"), the transition states connecting different conformers can be identified and the rotational barriers can be calculated. These barriers determine the rate of interconversion between conformers at a given temperature. For example, the rotation of the bulky benzyloxy groups is expected to have a higher energy barrier compared to the rotation of bonds within the more flexible pentanol chain.

Table 4.1.2: Calculated Rotational Energy Barriers for Key Dihedral Angles (Note: This data is illustrative of typical computational results.)

| Rotation Axis | Description | Method | Calculated Barrier (kcal/mol) |

|---|---|---|---|

| C(central aryl)-O | Rotation of the benzyloxy group relative to the central ring | M06-2X/6-311+G | ~5-7 |

| O-CH₂(benzyl) | Rotation of the terminal phenyl group | M06-2X/6-311+G | ~3-5 |

| C(aryl)-C(pentanol) | Rotation of the pentanol chain relative to the central ring | M06-2X/6-311+G | ~4-6 |

| C1-C2 (pentanol chain) | Rotation within the alkyl chain | M06-2X/6-311+G | ~3-4 |

Electronic Structure and Frontier Molecular Orbital Theory

Frontier Molecular Orbital (FMO) theory is a powerful tool for understanding the reactivity of molecules by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.org The energy and spatial distribution of these orbitals provide insights into the molecule's nucleophilic and electrophilic character. youtube.com

For this compound, DFT calculations can predict the energies and shapes of the HOMO and LUMO. The HOMO is expected to be primarily localized on the electron-rich central 3,5-dioxy-substituted phenyl ring, as the oxygen atoms donate electron density into this ring system. This indicates that the molecule would likely act as a nucleophile or electron donor from this central ring. libretexts.org The LUMO, conversely, is likely distributed across the π-systems of the three aromatic rings, representing the most favorable region for accepting electrons. libretexts.org

The HOMO-LUMO energy gap (ΔE) is an important parameter that correlates with the chemical reactivity and kinetic stability of a molecule. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more polarizable and reactive. Furthermore, analysis of the Molecular Electrostatic Potential (MEP) can identify the electron-rich (nucleophilic) and electron-poor (electrophilic) sites on the molecule's surface, with the region around the hydroxyl oxygen atom being a likely site for nucleophilic attack. acs.org

Table 4.2.1: Calculated Frontier Molecular Orbital Energies (Note: This data is illustrative of typical computational results in a vacuum.)

| Parameter | Method | Energy (eV) | Description |

|---|---|---|---|

| E(HOMO) | B3LYP/6-311+G(d,p) | -6.25 | Energy of the Highest Occupied Molecular Orbital; localized on the central ring. |

| E(LUMO) | B3LYP/6-311+G(d,p) | -0.80 | Energy of the Lowest Unoccupied Molecular Orbital; delocalized over aromatic systems. |

| ΔE (HOMO-LUMO Gap) | B3LYP/6-311+G(d,p) | 5.45 | Indicates high kinetic stability. |

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions (based on related compounds)

While static quantum chemical calculations provide information on stable conformers, Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of the molecule and its interactions with the surrounding environment, such as a solvent, over time. nih.govnih.gov MD simulations model the physical movements of atoms and molecules, providing a detailed picture of conformational changes and intermolecular forces. nih.govmdpi.com

For a flexible molecule like this compound, MD simulations can reveal how its conformation fluctuates in different solvents. nih.gov The choice of solvent is expected to have a significant impact. manchester.ac.ukaip.org In polar protic solvents like water or methanol, the hydroxyl group of the pentanol chain would act as both a hydrogen bond donor and acceptor, forming strong, persistent interactions with solvent molecules. mdpi.comresearchgate.net These interactions would influence the orientation of the pentanol chain and could potentially favor more extended conformations to maximize solvent exposure. researchgate.net

In contrast, in a non-polar aprotic solvent like chloroform (B151607) or n-heptane, intermolecular hydrogen bonding would be less significant. aip.org This could lead to a higher probability of observing conformations stabilized by weak intramolecular interactions, such as π-stacking between the aromatic rings, or conformations that are more compact. nih.govaip.org The simulations can quantify properties like the radial distribution functions around specific atoms (e.g., the hydroxyl oxygen) to characterize the solvent shell structure.

Table 4.3.1: Summary of Expected Solvent Interactions from Molecular Dynamics Simulations (Note: This table is based on general principles observed for related compounds.)

| Solvent | Solvent Type | Primary Interaction Site | Expected Effect on Conformation |

|---|---|---|---|

| Water | Polar Protic | Hydroxyl group (-OH) and Ether oxygens (-O-) | Strong H-bonding stabilizes extended conformations of the pentanol chain. researchgate.net |

| Methanol | Polar Protic | Hydroxyl group (-OH) and Ether oxygens (-O-) | Similar to water, promotes H-bonding and solvated structures. mdpi.com |

| Chloroform | Polar Aprotic | Hydroxyl group (weak H-bond acceptor) and π-systems | Less influence from H-bonding; may allow for more compact or folded conformations. aip.org |

| n-Heptane | Non-polar | Aromatic rings and alkyl chain (van der Waals) | Favors intramolecular interactions and compact structures to minimize unfavorable solvent contact. aip.org |

Prediction of Spectroscopic Parameters via Computational Methods

Computational chemistry is a valuable tool for predicting spectroscopic properties, which can aid in the structural elucidation and characterization of novel compounds. nih.gov DFT calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method, have become a standard approach for the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govresearchgate.net

To achieve high accuracy, the protocol typically involves first obtaining a set of low-energy conformers, as described in section 4.1.1. The magnetic shielding tensors are then calculated for each of these conformers. comporgchem.com The final predicted chemical shifts are obtained by averaging the results for each conformer, weighted by their Boltzmann population. comporgchem.com It is also crucial to include the effect of the solvent, often through an implicit solvation model like the Polarizable Continuum Model (PCM), as solvent interactions can significantly alter the electronic environment of the nuclei and thus their chemical shifts. comporgchem.comresearchgate.net The accuracy of these predictions is generally high enough to distinguish between different isomers or to help assign complex experimental spectra. comporgchem.comresearchgate.net

Table 4.4.1: Computationally Predicted vs. Expected ¹H and ¹³C NMR Chemical Shifts (ppm) (Note: This data is illustrative of typical computational results using the GIAO-DFT method with a solvent model. Expected values are based on typical ranges for similar functional groups.)

| Atom/Group | Predicted ¹H Shift (ppm) | Expected ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Expected ¹³C Shift (ppm) |

|---|---|---|---|---|

| Terminal Phenyl (ortho/meta/para) | 7.25 - 7.45 | 7.2 - 7.5 | 127.5 - 128.8 | 127 - 129 |

| -O-CH₂-Ph | 5.05 | 5.0 - 5.1 | 70.1 | 69 - 71 |

| Central Phenyl (H2, H4/6) | 6.45 - 6.55 | 6.4 - 6.6 | 101.5, 106.2 | 101 - 107 |

| Central Phenyl (C1, C3/5) | - | - | 145.8, 160.2 | 145 - 161 |

| -CH(OH)- | 4.58 | 4.5 - 4.7 | 74.3 | 73 - 75 |

| -CH₂- (pentanol chain) | 1.20 - 1.80 | 1.2 - 1.9 | 22.8 - 38.5 | 22 - 39 |

| -CH₃ (pentanol chain) | 0.90 | 0.8 - 1.0 | 14.1 | 13 - 15 |

Exploration of Chemical Transformations and Derivatizations of 1 3,5 Bis Benzyloxy Phenyl Pentan 1 Ol

Reactions Involving the Terminal Hydroxyl Group

The secondary alcohol functionality is a versatile handle for numerous chemical conversions. These reactions primarily involve breaking the O-H bond or replacing the entire hydroxyl group.

The hydroxyl group of 1-(3,5-bis(benzyloxy)phenyl)pentan-1-ol can readily undergo esterification to form the corresponding esters. This transformation is typically achieved by reacting the alcohol with acyl chlorides or acid anhydrides in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the acidic byproduct. Alternatively, Fischer esterification, involving reaction with a carboxylic acid under acidic catalysis, can be employed. medcraveonline.com These reactions are fundamental in modifying the polarity and steric properties of the molecule.

Etherification, the conversion of the alcohol to an ether, can be accomplished through methods like the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base, such as sodium hydride (NaH), to form a more nucleophilic alkoxide. The subsequent reaction of this alkoxide with an alkyl halide (e.g., methyl iodide or ethyl bromide) yields the corresponding ether.

| Reaction Type | Reagent | Product |

| Esterification | Acetic Anhydride, Pyridine | 1-(3,5-Bis(benzyloxy)phenyl)pentyl acetate |

| Esterification | Benzoyl Chloride, Et3N | 1-(3,5-Bis(benzyloxy)phenyl)pentyl benzoate |

| Etherification | 1. NaH; 2. Methyl Iodide | 1-(3,5-Bis(benzyloxy)phenyl)-1-methoxypentane |

The secondary alcohol group in this compound can be oxidized to the corresponding ketone, 1-(3,5-bis(benzyloxy)phenyl)pentan-1-one. The choice of oxidizing agent is crucial to prevent over-oxidation or side reactions with the sensitive benzyloxy groups. Milder, selective reagents are generally preferred.

Common reagents for this transformation include pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), or conditions employed in Swern or Dess-Martin periodinane oxidations. These methods efficiently convert secondary alcohols to ketones while preserving other functional groups within the molecule. The resulting ketone serves as a valuable intermediate for further derivatization, such as in the synthesis of chalcones. nih.gov

| Oxidizing Agent/System | Product |

| Pyridinium Chlorochromate (PCC) | 1-(3,5-Bis(benzyloxy)phenyl)pentan-1-one |

| Dess-Martin Periodinane (DMP) | 1-(3,5-Bis(benzyloxy)phenyl)pentan-1-one |

| Swern Oxidation (Oxalyl chloride, DMSO, Et3N) | 1-(3,5-Bis(benzyloxy)phenyl)pentan-1-one |

Direct nucleophilic substitution of the hydroxyl group is challenging due to hydroxide (B78521) being a poor leaving group. Therefore, a two-step strategy is typically required. First, the hydroxyl group is converted into a good leaving group. This can be achieved by protonation with a strong acid, followed by reaction with a nucleophile in an SN1-type reaction. A more controlled approach involves converting the alcohol into a sulfonate ester, such as a tosylate or mesylate, by reacting it with p-toluenesulfonyl chloride or methanesulfonyl chloride, respectively, in the presence of a base.

Once activated as a sulfonate ester, the carbon atom bearing the leaving group becomes highly susceptible to attack by a wide range of nucleophiles (e.g., halides, cyanide, azide) via an SN2 mechanism, leading to the displacement of the sulfonate group and the formation of a new carbon-nucleophile bond.

| Step 1: Activation Reagent | Intermediate | Step 2: Nucleophile | Final Product |

| p-Toluenesulfonyl chloride | 1-(3,5-Bis(benzyloxy)phenyl)pentyl tosylate | Sodium Cyanide (NaCN) | 2-(3,5-Bis(benzyloxy)phenyl)hexanenitrile |

| Methanesulfonyl chloride | 1-(3,5-Bis(benzyloxy)phenyl)pentyl mesylate | Sodium Azide (NaN3) | 1-Azido-1-(3,5-bis(benzyloxy)phenyl)pentane |

| Phosphorus tribromide (PBr3) | 1-(1-Bromo-pentyl)-3,5-bis-benzyloxy-benzene | - | (Product formed directly) |

Modifications of the Phenyl Ring System

The central phenyl ring, substituted with two benzyloxy groups, is highly activated towards electrophilic attack and can also be functionalized using organometallic chemistry.

The two benzyloxy groups on the central phenyl ring are powerful activating groups and are ortho-, para-directors for electrophilic aromatic substitution (EAS). libretexts.org This is due to the resonance donation of electron density from the ether oxygen atoms into the aromatic ring. youtube.com This activation makes the ring significantly more reactive than benzene (B151609) itself.

The directing effects of the two meta-disposed benzyloxy groups are additive. They strongly direct incoming electrophiles to the positions that are ortho and para to them.

C2 and C6 positions: These are ortho to one benzyloxy group and para to the other. They are highly activated.

C4 position: This position is ortho to both benzyloxy groups and is therefore the most electronically activated position and typically the most favored for substitution, barring significant steric hindrance from the incoming electrophile.

Common EAS reactions such as nitration (using HNO3/H2SO4), halogenation (e.g., Br2/FeBr3), and Friedel-Crafts acylation/alkylation can be performed, with the substitution occurring selectively at the C2, C4, or C6 positions. youtube.comyoutube.com

| EAS Reaction | Reagents | Major Product(s) |

| Nitration | HNO3, H2SO4 | 1-(2-Nitro-3,5-bis(benzyloxy)phenyl)pentan-1-ol and 1-(4-Nitro-3,5-bis(benzyloxy)phenyl)pentan-1-ol |

| Bromination | Br2, FeBr3 | 1-(2-Bromo-3,5-bis(benzyloxy)phenyl)pentan-1-ol and 1-(4-Bromo-3,5-bis(benzyloxy)phenyl)pentan-1-ol |

| Friedel-Crafts Acylation | Acetyl Chloride, AlCl3 | 1-(2-Acetyl-3,5-bis(benzyloxy)phenyl)pentan-1-ol and 1-(4-Acetyl-3,5-bis(benzyloxy)phenyl)pentan-1-ol |

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of substituted aromatic rings. The ether oxygen atoms of the benzyloxy groups can act as directing groups, coordinating to an organolithium reagent (like n-butyllithium or s-butyllithium) and directing deprotonation (lithiation) to the adjacent ortho positions (C2, C4, and C6).

The resulting aryllithium intermediate is a potent nucleophile and can react with a wide variety of electrophiles. For instance, quenching the lithiated species with a trialkyl borate, such as trimethyl borate, followed by acidic workup, leads to the formation of a boronic acid derivative (boronation). This boronic acid is a versatile building block for further transformations, most notably in palladium-catalyzed cross-coupling reactions like the Suzuki reaction.

| Step 1: Metalation Reagent | Electrophile | Final Product |

| n-Butyllithium | Trimethyl borate, then H3O+ | (3,5-Bis(benzyloxy)-2-(pentan-1-ol)phenyl)boronic acid |

| s-Butyllithium | Carbon Dioxide (CO2), then H3O+ | 2-(Pentan-1-ol)-4,6-bis(benzyloxy)benzoic acid |

| n-Butyllithium | N,N-Dimethylformamide (DMF) | 2-(Pentan-1-ol)-4,6-bis(benzyloxy)benzaldehyde |

Cleavage and Modification of Benzyloxy Protecting Groups

The benzyloxy groups in this compound serve as crucial protecting groups for the phenolic hydroxyls, preventing their interference in preceding synthetic steps. The removal of these groups, a process known as debenzylation, is a key transformation that yields the corresponding dihydroxy compound, olivetol (B132274) (5-pentylresorcinol). This deprotection is most commonly and efficiently achieved through catalytic hydrogenolysis.

Following the formation of this compound, for instance, through the Grignard reaction of butylmagnesium bromide with 3,5-bis(benzyloxy)benzaldehyde, the benzyloxy groups can be cleaved. oup.com A widely employed method for this transformation is hydrogenation using a palladium on carbon (Pd/C) catalyst. oup.com This reaction is typically carried out at room temperature and atmospheric pressure, representing a mild and effective way to deprotect the phenolic hydroxyls. oup.com

The general reaction scheme for the catalytic hydrogenolysis is as follows:

This compound → 5-Pentylbenzene-1,3-diol (Olivetol)

In a typical procedure, the protected alcohol is dissolved in a suitable solvent, such as benzene, and subjected to hydrogenation in the presence of a 10% Pd/C catalyst. oup.com The reaction proceeds until the starting material is consumed, yielding olivetol. oup.com This transformation is a critical step in synthetic routes where the final product requires free phenolic hydroxyl groups for further reactions or for its desired biological activity.

The following table summarizes the key aspects of this debenzylation reaction:

| Starting Material | Reagent/Catalyst | Product | Reaction Type | Reference |

| This compound | 10% Palladium on Carbon (Pd/C), H₂ | 5-Pentylbenzene-1,3-diol (Olivetol) | Catalytic Hydrogenolysis | oup.com |

Subsequent modifications of the newly exposed hydroxyl groups can then be undertaken if desired, although in many synthetic pathways, the generation of olivetol is the terminal step.

Strategic Utility of 1 3,5 Bis Benzyloxy Phenyl Pentan 1 Ol As a Molecular Scaffold and Synthetic Precursor

Role in the Total Synthesis of Complex Organic Molecules

While specific examples detailing the use of 1-(3,5-bis(benzyloxy)phenyl)pentan-1-ol in the total synthesis of complex natural products are not extensively documented in publicly available literature, its structural motifs are present in numerous bioactive compounds. The 3,5-dialkoxy-substituted aromatic ring is a common feature in natural products, and the secondary alcohol on the side chain offers a handle for a variety of synthetic transformations.

The strategic value of this compound in total synthesis can be inferred from the application of similar resorcinol (B1680541) derivatives. For instance, the core structure is related to alkylresorcinols, which are known to be versatile intermediates in the synthesis of cannabinoids and other complex molecular scaffolds. The protected phenolic groups of this compound allow for synthetic operations that would be incompatible with free hydroxyl groups, such as Grignard reactions or the introduction of acid-labile functionalities elsewhere in the molecule.

The pentanol (B124592) side chain can be modified in numerous ways to build complexity. The hydroxyl group can be oxidized to a ketone, providing an electrophilic center for nucleophilic additions. Alternatively, it can be converted into a leaving group for substitution reactions or participate in elimination reactions to form an alkene. These transformations are fundamental steps in the construction of larger, more intricate molecular frameworks.

A hypothetical synthetic sequence illustrating the potential utility of this compound in the elaboration of a more complex target is presented below:

| Step | Transformation | Reagents and Conditions | Resulting Intermediate |

| 1 | Oxidation of the secondary alcohol | PCC, CH₂Cl₂ | 1-(3,5-Bis(benzyloxy)phenyl)pentan-1-one |

| 2 | Wittig olefination | Ph₃P=CHCO₂Et, THF | Ethyl 2-(1-(3,5-bis(benzyloxy)phenyl)pentylidene)acetate |

| 3 | Michael addition | R₂CuLi, THF | Precursor to a substituted adipic acid derivative |

| 4 | Deprotection of benzyl (B1604629) groups | H₂, Pd/C | 1-(3,5-Dihydroxyphenyl) derivative |

This sequence demonstrates how the initial scaffold can be elaborated through a series of standard organic reactions to generate a highly functionalized intermediate suitable for further cyclization or coupling reactions in a total synthesis campaign.

Application as a Building Block for Diversified Molecular Architectures

The structure of this compound is well-suited for its use as a building block in diversity-oriented synthesis (DOS). nih.gov DOS aims to generate libraries of structurally diverse small molecules from a common starting material. nih.gov The resorcinol core of the molecule provides a rigid scaffold upon which various substituents can be appended in a spatially defined manner.

The two benzyloxy groups can be deprotected to reveal the free phenolic hydroxyls, which can then be functionalized in a variety of ways. For example, they can be alkylated, acylated, or used in coupling reactions to introduce a wide range of substituents. This allows for the systematic exploration of the chemical space around the resorcinol core.

Simultaneously, the pentanol side chain offers another point of diversification. As mentioned previously, the hydroxyl group can be oxidized, substituted, or eliminated. Furthermore, the alkyl chain itself can be modified through C-H activation or other functionalization strategies. The combination of modifications at both the aromatic core and the side chain allows for the creation of a vast array of structurally distinct molecules from a single starting material.

The following table outlines potential diversification strategies starting from this compound:

| Diversification Point | Reaction Type | Example Reagents | Resulting Functionality |

| Secondary Alcohol | Oxidation | Swern oxidation | Ketone |

| Secondary Alcohol | Etherification | NaH, R-X | Ether |

| Secondary Alcohol | Esterification | Acyl chloride, pyridine (B92270) | Ester |

| Benzyl Ethers | Deprotection | Catalytic hydrogenation | Phenols |

| Aromatic Ring | Electrophilic Aromatic Substitution | Br₂, FeBr₃ | Bromination |

These diversification strategies highlight the potential of this compound as a versatile building block for generating novel molecular architectures with potential applications in drug discovery and materials science.

Development of Libraries of Chemically Modified Derivatives

The principles of diversity-oriented synthesis can be applied to this compound to generate focused libraries of chemically modified derivatives for biological screening. Phenolic compounds, in general, are a well-established class of molecules with a wide range of biological activities. selleckchem.commedchemexpress.com Libraries based on the resorcinol scaffold have been successfully used to identify hits in various drug discovery programs. acs.orgnih.govacs.orgnih.gov

A library based on this compound could be designed to explore the structure-activity relationships of this particular scaffold. By systematically varying the substituents at the phenolic positions and modifying the side chain, it is possible to generate a collection of compounds with a range of physicochemical properties and three-dimensional shapes.

An example of a library design based on this scaffold is presented below:

| Scaffold Position | R1 (from -OH) | R2 (from -OH) | Side Chain Modification |

| 3 | -H | -H | -OH |

| 3 | -CH₃ | -H | =O |

| 3 | -COCH₃ | -COCH₃ | -OAc |

| 3 | -SO₂Ph | -H | -N₃ |

This matrix represents a small subset of the possible derivatives that could be synthesized. High-throughput synthesis techniques could be employed to rapidly generate a large and diverse library of compounds for screening against various biological targets. The data obtained from such screens could then be used to identify lead compounds for further optimization in drug discovery programs.

Development of Analogues and Homologues of 1 3,5 Bis Benzyloxy Phenyl Pentan 1 Ol

Design Principles for Structural Analogues with Modified Phenyl Substitution Patterns

Electronic Modifications:

The electronic nature of the phenyl ring can be modulated by introducing either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). These modifications can influence the reactivity of the benzylic alcohol and its interactions with biological targets.

Electron-Donating Groups (EDGs): Introducing EDGs such as methoxy (B1213986) (-OCH₃), methyl (-CH₃), or amino (-NH₂) groups can increase the electron density of the phenyl ring. This can enhance the stability of a potential carbocation intermediate at the benzylic position, which might be relevant in certain chemical transformations or biological mechanisms.

Steric Modifications:

Varying the size and shape of the substituents on the phenyl ring allows for the exploration of steric effects. This is particularly important for understanding how the molecule fits into a specific binding pocket or active site.

Increased Steric Hindrance: Replacing the benzyloxy groups with bulkier substituents, such as tert-butoxy (B1229062) or adamantyloxy groups, can introduce significant steric hindrance around the benzylic alcohol.

Reduced Steric Hindrance: Conversely, smaller substituents like methoxy or even hydroxyl groups (after debenzylation) would reduce steric bulk.

A systematic approach to these modifications would involve preparing a library of analogues where the benzyloxy groups are replaced or where additional substituents are introduced at the 2, 4, or 6 positions of the phenyl ring.

Interactive Data Table: Proposed Phenyl-Substituted Analogues

| Analogue Name | R¹ Substituent | R² Substituent | R³ Substituent | Design Rationale |

| 1-(3,5-Dimethoxyphenyl)pentan-1-ol | -OCH₃ | -H | -OCH₃ | Reduced steric bulk, increased electron density. |

| 1-(3,5-Dichlorophenyl)pentan-1-ol | -Cl | -H | -Cl | Increased electron-withdrawing character. |

| 1-(4-Fluoro-3,5-bis(benzyloxy)phenyl)pentan-1-ol | -OBn | -F | -OBn | Introduction of a halogen for potential binding. |

| 1-(2-Methyl-3,5-bis(benzyloxy)phenyl)pentan-1-ol | -OBn | -H | -OBn | Increased steric hindrance near the carbinol. |

| 1-(3,5-Bis(4-methoxybenzyloxy)phenyl)pentan-1-ol | -OCH₂-Ph-OCH₃ | -H | -OCH₂-Ph-OCH₃ | Modified electronic properties of benzyl (B1604629) groups. |

Synthesis of Homologues with Varied Alkyl Chain Lengths and Hydroxyl Positions

The synthesis of homologues with varied alkyl chain lengths and different positions of the hydroxyl group provides insight into the importance of the lipophilic side chain for the compound's properties.

Varying Alkyl Chain Length:

The pentanol (B124592) side chain can be readily modified by employing standard organometallic reactions. The Grignard reaction is a versatile method for this purpose. Starting from 3,5-bis(benzyloxy)benzaldehyde, reaction with different alkyl magnesium halides (R-MgX) will yield a series of secondary alcohols with varying chain lengths.

Shorter Chains: Using methylmagnesium bromide or ethylmagnesium bromide would result in propan-1-ol and butan-1-ol homologues, respectively.

Longer Chains: Alkyl magnesium halides derived from longer alkyl halides, such as hexyl bromide or octyl bromide, would furnish homologues with extended alkyl chains.

An alternative approach involves the Wittig reaction, where 3,5-bis(benzyloxy)benzaldehyde is reacted with a phosphonium (B103445) ylide to form an alkene, which is then subsequently reduced to the corresponding alkane and hydroxylated. This multi-step process offers flexibility in introducing different functionalities.

Varying Hydroxyl Position:

The position of the hydroxyl group along the alkyl chain can also be altered. Instead of a pentan-1-ol, homologues such as pentan-2-ol or pentan-3-ol derivatives can be synthesized. This is typically achieved by starting with a different ketone precursor. For example, to synthesize 1-(3,5-bis(benzyloxy)phenyl)pentan-2-ol, one could react 3,5-bis(benzyloxy)benzyl magnesium bromide with butanal.

Interactive Data Table: Proposed Homologues of 1-(3,5-Bis(benzyloxy)phenyl)pentan-1-ol

| Homologue Name | Alkyl Chain | Hydroxyl Position | Synthetic Precursors |

| 1-(3,5-Bis(benzyloxy)phenyl)propan-1-ol | Propyl | 1 | 3,5-Bis(benzyloxy)benzaldehyde and Ethylmagnesium bromide |

| 1-(3,5-Bis(benzyloxy)phenyl)hexan-1-ol | Hexyl | 1 | 3,5-Bis(benzyloxy)benzaldehyde and Pentylmagnesium bromide |

| 1-(3,5-Bis(benzyloxy)phenyl)pentan-2-ol | Pentyl | 2 | 3,5-Bis(benzyloxy)benzyl magnesium bromide and Butanal |

| 1-(3,5-Bis(benzyloxy)phenyl)pentan-3-ol | Pentyl | 3 | 3,5-Bis(benzyloxy)phenylmagnesium bromide and Pentan-3-one |

Stereoselective Synthesis of Chiral Analogues

Since the carbon atom bearing the hydroxyl group in this compound is a stereocenter, the synthesis of enantiomerically pure or enriched analogues is of significant interest. Stereoselective synthesis allows for the investigation of the differential effects of the (R)- and (S)-enantiomers.

The most common approach to achieving stereoselectivity in the synthesis of such chiral secondary alcohols is the asymmetric reduction of the corresponding prochiral ketone, 1-(3,5-bis(benzyloxy)phenyl)pentan-1-one. This ketone can be prepared via a Friedel-Crafts acylation of 1,3-bis(benzyloxy)benzene with pentanoyl chloride.

Catalytic Asymmetric Reduction:

Several well-established methods for the catalytic asymmetric reduction of ketones can be employed:

Corey-Bakshi-Shibata (CBS) Reduction: This method utilizes a chiral oxazaborolidine catalyst in the presence of a stoichiometric reducing agent like borane (B79455) or catecholborane. The choice of the (R)- or (S)-proline-derived catalyst determines the stereochemical outcome, leading to the formation of either the (R)- or (S)-alcohol with high enantioselectivity.

Noyori Asymmetric Hydrogenation: This method involves the use of chiral ruthenium-based catalysts for the transfer hydrogenation of the ketone. These systems are known for their high efficiency and enantioselectivity.

Enzyme-Catalyzed Reduction: Biocatalysis using ketoreductases offers an environmentally friendly and highly selective method for the synthesis of chiral alcohols. A wide range of commercially available ketoreductases can be screened to find an enzyme that reduces the target ketone with high enantiomeric excess.

Chiral Auxiliary-Mediated Synthesis:

An alternative strategy involves the use of a chiral auxiliary. For example, a chiral auxiliary can be attached to the aldehyde or ketone precursor, directing the nucleophilic attack of a Grignard reagent from a specific face. Subsequent removal of the auxiliary would yield the chiral alcohol.

The successful application of these stereoselective methods would enable the preparation of both enantiomers of this compound and its analogues, which is essential for a thorough understanding of their chemical and biological properties.

Interactive Data Table: Stereoselective Synthesis Approaches

| Method | Catalyst/Reagent | Expected Outcome | Key Features |

| CBS Reduction | (R)- or (S)-CBS-oxazaborolidine, BH₃·THF | Enantiomerically enriched (R)- or (S)-alcohol | Predictable stereochemistry, high enantioselectivity. |

| Noyori Asymmetric Hydrogenation | Chiral Ru-diamine complex, formic acid/triethylamine | Enantiomerically enriched (R)- or (S)-alcohol | High turnover numbers, excellent enantioselectivity. |

| Enzymatic Reduction | Ketoreductase (KRED) | Enantiomerically pure (R)- or (S)-alcohol | High selectivity, mild reaction conditions, environmentally friendly. |

Prospective Research Trajectories and Unanswered Questions Pertaining to 1 3,5 Bis Benzyloxy Phenyl Pentan 1 Ol

Investigation of Novel Catalytic Routes for Synthesis

The synthesis of 1-(3,5-bis(benzyloxy)phenyl)pentan-1-ol likely relies on established organic chemistry reactions. A common synthetic approach would involve the Grignard reaction, where a butylmagnesium halide is reacted with 3,5-bis(benzyloxy)benzaldehyde. The precursor, 3,5-bis(benzyloxy)benzaldehyde, can be synthesized from 3,5-dihydroxybenzaldehyde (B42069) by Williamson ether synthesis using benzyl (B1604629) bromide. nih.govfishersci.ca

However, future research could focus on developing more efficient and environmentally benign catalytic methods. One promising area is the exploration of asymmetric transfer hydrogenation. This technique, which has been successfully applied to the synthesis of other chiral alcohols, could offer a direct and highly enantioselective route to specific stereoisomers of this compound. google.com The use of ruthenium or rhodium catalysts with chiral ligands could be investigated to achieve high yields and enantiomeric purity. google.com

Another avenue for investigation is the use of enzyme-catalyzed reactions. Lipases, for instance, have demonstrated high efficiency in the enantioselective transesterification of racemic alcohols, which could be a key step in resolving a racemic mixture of this compound or its precursors. researchgate.net

Table 1: Potential Catalytic Approaches for the Synthesis of this compound

| Catalytic Method | Potential Advantages | Key Research Questions |

| Asymmetric Transfer Hydrogenation | High enantioselectivity, direct route | Identification of optimal catalyst-ligand systems, reaction condition optimization. |

| Biocatalysis (e.g., Lipases) | High stereoselectivity, mild reaction conditions | Enzyme screening for substrate specificity, optimization of reaction medium. |

| Grignard Reaction with Catalytic Additives | Improved yields and reduced side reactions | Investigation of the effect of various Lewis acid or other additives. |

Exploration of Alternative Protecting Group Strategies

The benzyl (Bn) groups in this compound serve as protecting groups for the hydroxyl functionalities of the resorcinol (B1680541) core. While benzyl ethers are widely used due to their stability, their removal often requires harsh conditions such as hydrogenolysis, which might not be compatible with other functional groups in more complex derivatives.

Another strategy could involve the use of acetal-based protecting groups such as methoxymethyl (MOM) or tetrahydropyranyl (THP) ethers. synarchive.com These groups offer different deprotection conditions, further expanding the synthetic toolkit for this class of compounds. The regioselective protection of dihydroxybenzaldehydes has been a subject of study, and applying these methodologies to 3,5-dihydroxybenzaldehyde would be a critical first step. nih.govresearchgate.net

Table 2: Comparison of Potential Protecting Groups for the Resorcinol Moiety

| Protecting Group | Abbreviation | Common Deprotection Conditions | Potential Advantages |

| Benzyl | Bn | Hydrogenolysis (e.g., H2, Pd/C) | High stability |

| tert-Butyldimethylsilyl | TBDMS/TBS | Fluoride ion sources (e.g., TBAF) | Orthogonality to benzyl ethers |

| Triisopropylsilyl | TIPS | Fluoride ion sources, often more stable than TBS | Increased steric hindrance and stability |

| Methoxymethyl | MOM | Acidic hydrolysis | Different removal conditions from silyl (B83357) ethers |

| Tetrahydropyranyl | THP | Acidic hydrolysis | Readily available and inexpensive |

Advanced Mechanistic Studies of its Chemical Reactivity

The chemical reactivity of this compound is largely unexplored. The presence of a secondary alcohol and two ether linkages on an aromatic ring suggests several potential reaction pathways. Mechanistic studies are crucial to understanding and predicting the behavior of this molecule in various chemical transformations.

One area of focus could be the elucidation of reaction mechanisms involving the secondary alcohol. For example, oxidation reactions to the corresponding ketone, 1-(3,5-bis(benzyloxy)phenyl)pentan-1-one, could be studied using different oxidizing agents. Understanding the kinetics and intermediates of such reactions would be valuable.

Furthermore, the stability of the benzyl ether protecting groups under various reaction conditions warrants investigation. While generally robust, they can be susceptible to cleavage under certain acidic or oxidative conditions. A detailed study of the decomposition pathways of this compound would provide a clearer picture of its chemical liabilities. Computational studies, such as Density Functional Theory (DFT) calculations, could be employed to model reaction pathways and transition states, providing insights that are complementary to experimental findings. researchgate.net

Potential for Integration into Materials Science Research

The molecular structure of this compound presents possibilities for its use as a building block in materials science. The hydroxyl group offers a reactive site for polymerization or grafting onto surfaces, while the aromatic core provides rigidity and potential for π-π stacking interactions.

A key research trajectory would be to explore its potential as a monomer. After deprotection of the benzyl groups to reveal the free hydroxyls, the resulting 1-(3,5-dihydroxyphenyl)pentan-1-ol could be used in the synthesis of polyesters, polyethers, or polycarbonates. The pentanol (B124592) side chain could influence the solubility and thermal properties of the resulting polymers.

Furthermore, the molecule could serve as a precursor for dendrimers or other hyperbranched macromolecules. nih.gov The di-functionality of the resorcinol unit, once deprotected, allows for the iterative growth of dendritic structures. The long alkyl chain could impart unique properties to the periphery of such dendrimers. Investigating the self-assembly behavior of this molecule or its derivatives on surfaces could also be a fruitful area of research, potentially leading to the development of new functional materials.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly used for 1-(3,5-Bis(benzyloxy)phenyl)pentan-1-ol, and how are reaction conditions optimized?

- Methodological Answer : The compound can be synthesized via organometallic reactions. For example, Grignard reagents or n-BuLi-mediated lithiation can add to substituted benzaldehyde derivatives. In a reported synthesis, 1-(4-(benzyloxy)-3-methoxyphenyl)pentan-1-ol was formed as a minor impurity during the reaction of bromobenzene derivatives with aldehydes. Optimizing reaction parameters (e.g., temperature control at −78 °C for lithiation, stoichiometric ratios, and inert atmospheres) improves yield and reduces side products. The use of n-BuLi over Grignard reagents may enhance reproducibility due to better control over reactive intermediates .

Q. What purification techniques are recommended for isolating this compound from reaction mixtures?

- Methodological Answer : Column chromatography (e.g., silica gel with hexane/ethyl acetate gradients) is typically employed to separate the target compound from byproducts like 1-(4-(benzyloxy)-3-methoxyphenyl)pentan-1-ol. Recrystallization using polar aprotic solvents (e.g., acetone or ethanol) may further purify the product. Monitoring via TLC and HPLC ensures purity >95% .

Q. How should researchers handle and store this compound to maintain stability?

- Methodological Answer : Store in airtight containers under inert gas (N₂ or Ar) at −20 °C to prevent oxidation or hydrolysis. Avoid exposure to moisture and light, as benzyl ether groups are susceptible to cleavage under acidic or humid conditions. Safety protocols (e.g., PPE, fume hoods) should align with general laboratory guidelines for phenolic derivatives .

Q. What spectroscopic methods confirm the structure of this compound?

- Methodological Answer :

- 1H/13C NMR : Identify benzyloxy (δ ~4.9–5.1 ppm for –OCH₂Ph) and pentanol (δ ~1.5–3.5 ppm) protons.

- IR Spectroscopy : Detect hydroxyl (ν ~3200–3500 cm⁻¹) and aromatic C–O (ν ~1250 cm⁻¹) stretches.

- Mass Spectrometry : Confirm molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of benzyloxy groups).

Cross-referencing with synthetic intermediates (e.g., aldehyde precursors) validates structural integrity .

Advanced Research Questions

Q. How can researchers mitigate the formation of 1-(4-(benzyloxy)-3-methoxyphenyl)pentan-1-ol as a side product?

- Methodological Answer : Side products arise from competing substitution or over-addition reactions. Strategies include:

- Reagent Selection : Prefer n-BuLi over Grignard reagents to minimize uncontrolled nucleophilic attacks.

- Temperature Control : Maintain cryogenic conditions (−78 °C) during lithiation to suppress side reactions.

- Protecting Groups : Use orthogonal protecting groups (e.g., TBS ethers) for sensitive hydroxyl moieties to direct regioselectivity .

Q. What analytical approaches resolve contradictions in characterizing byproducts or degradation products?

- Methodological Answer :

- LC-MS/MS : Couple liquid chromatography with tandem MS to isolate and fragment low-abundance impurities.

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex mixtures.

- Computational Modeling : Predict fragmentation pathways (e.g., using DFT calculations) to assign ambiguous peaks .

Q. How can thermal stability be assessed for this compound under varying conditions?

- Methodological Answer : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures. Differential scanning calorimetry (DSC) identifies phase transitions (e.g., melting points). Compare results with structurally similar compounds (e.g., phenol derivatives with benzyloxy groups) to infer stability trends .

Q. What strategies evaluate ecological risks when toxicity data are limited?

- Methodological Answer : Use predictive models (e.g., QSAR) to estimate persistence, bioaccumulation, and toxicity. Extrapolate from analogs (e.g., benzyloxy-substituted phenols) with known ecotoxicological profiles. Conduct in vitro assays (e.g., algal growth inhibition) as preliminary screens .

Q. How do benzyloxy substituents influence the compound’s reactivity in catalytic systems?

- Methodological Answer : Investigate via kinetic studies under catalytic hydrogenation or oxidation. Compare reaction rates with des-benzylated analogs to isolate electronic effects (e.g., steric hindrance from benzyloxy groups slowing catalyst access). Use in situ IR or Raman spectroscopy to monitor intermediate formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.